2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
2-[(3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a heterocyclic compound featuring a thiazolidinone core fused with an indole scaffold via an acetamide linker. Key structural attributes include:
- Thiazolidinone ring: Substituted with a benzyl group at position 3, a thioxo (S) group at position 2, and a keto (O) group at position 2.
- Indole moiety: Linked through a conjugated Z-configuration double bond at position 3 of the thiazolidinone.
- Acetamide side chain: Attached to the indole nitrogen, providing structural flexibility for functionalization.
Properties
IUPAC Name |
2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c21-15(24)11-22-14-9-5-4-8-13(14)16(18(22)25)17-19(26)23(20(27)28-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,21,24)/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYAVFNGOQGGX-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)N)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)N)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a benzyl-substituted thioamide with an appropriate carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The final step involves coupling the thiazolidinone and indole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring’s sulfur atom and conjugated systems are susceptible to oxidation:
-
Sulfur Oxidation :
The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). -
Indole Ring Oxidation :
The indole’s electron-rich aromatic system can be oxidized under strong conditions, leading to ring cleavage or epoxidation, though specific products depend on reaction parameters.
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Thiazolidinone (C=S) | H₂O₂, KMnO₄ | Sulfoxide/sulfone | Acidic/neutral, RT/reflux |
| Indole (aromatic system) | Ozone, peroxides | Epoxides/cleaved products | Oxidative conditions |
Reduction Reactions
Carbonyl groups in the thiazolidinone and indole rings are reducible:
-
Carbonyl Reduction :
Ketone groups (C=O) in the thiazolidinone and indole moieties are reduced to secondary alcohols using NaBH₄ or LiAlH₄. -
Thioxo Group Reduction :
The C=S bond may be reduced to C-H under hydrogenation conditions, though this is less commonly reported.
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Thiazolidinone/indole C=O | NaBH₄, LiAlH₄ | Secondary alcohols | RT or reflux, anhydrous |
Substitution Reactions
The acetamide group and aromatic systems participate in nucleophilic and electrophilic substitutions:
-
Nucleophilic Substitution :
The phenylacetamide’s amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. -
Electrophilic Aromatic Substitution :
The indole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5- or 6-position due to its electron-rich nature.
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Acetamide (amide bond) | H₂SO₄, NaOH | Carboxylic acid + aniline | Acidic/basic hydrolysis |
| Indole (C-5/C-6) | HNO₃, SO₃ | Nitro-/sulfo-indole | Electrophilic conditions |
Cycloaddition and Conjugate Addition
The compound’s conjugated systems enable cycloaddition reactions:
-
Diels-Alder Reactions :
The thiazolidinone’s diene-like structure participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Reaction | Dienophile | Product | Conditions |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Six-membered cycloadduct | Thermal activation |
Tautomerism and Isomerization
The thiazolidinone-indole system exhibits keto-enol tautomerism, influencing its reactivity:
This equilibrium affects solubility and binding interactions in biological systems .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and indole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Variations in Thiazolidinone Substituents
The thiazolidinone ring’s substituents critically influence bioactivity and physicochemical properties. Key analogs include:
Key Observations :
- Benzyl vs. Allyl/Butyl : Benzyl groups enhance aromatic interactions in binding pockets, while alkyl chains (allyl/butyl) improve lipophilicity and membrane permeability .
- Benzylidene at Position 5 : Introduces conjugation, enhancing electron-withdrawing effects and reactivity compared to position 3 substitutions in the target compound .
Modifications in the Acetamide Side Chain
The acetamide moiety’s functionalization impacts target selectivity and pharmacokinetics:
Key Observations :
Indole and Conjugation Modifications
The indole moiety’s substitution and conjugation patterns alter electronic properties:
Key Observations :
Biological Activity
The compound 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is . The structure includes a thiazolidinone moiety, an indole derivative, and an acetamide group, which contribute to its biological properties.
2D Structure Representation
2D Structure
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.4 |
| Compound B | MCF7 | 10.1 |
| Compound C | A549 | 7.8 |
These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing thiazolidinone structures have been reported to exhibit activity against both gram-positive and gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential for development as an antimicrobial agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit enzymes critical for cancer cell proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound might influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are pivotal in cell survival and proliferation .
Study on Anticancer Activity
A recent study investigated the anticancer potential of a related thiazolidinone derivative in vitro against various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. The study concluded that such compounds could serve as lead candidates for further development in cancer therapy .
Study on Antimicrobial Efficacy
An investigation into the antimicrobial properties revealed that derivatives of this compound displayed potent activity against both resistant strains of bacteria and fungi. The study utilized disk diffusion methods to assess efficacy, showing clear zones of inhibition at varying concentrations .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thioxo-thiazolidinone precursors. Key methods include:
- Method A (Acid-Catalyzed Condensation): Refluxing 3-formyl-indole-2-carboxylic acid (1.1 equiv) and 2-thioxo-thiazolidin-4-one (1.0 equiv) in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours. The precipitate is recrystallized from DMF/acetic acid (yield: 60–75%) .
- Method B (Thiourea-Based Cyclization): Using arylthiourea, chloroacetic acid, and sodium acetate under reflux. This method introduces variability in the thiazolidinone moiety .
Critical Parameters:
- Catalyst: Sodium acetate enhances imine formation.
- Solvent: Acetic acid promotes cyclization but may require post-reaction washing to remove residual acid.
- Purification: Recrystallization from polar solvents (e.g., DMF/acetic acid) improves purity but may reduce yield.
Q. Which spectroscopic techniques confirm the Z-configuration of the benzylidene-thiazolidinone moiety?
Methodological Answer:
- X-ray Crystallography: Definitive proof of stereochemistry, as seen in related thiazolidinone-indole hybrids (e.g., C–C bond lengths: ~1.35 Å for Z-isomers) .
- NMR Spectroscopy:
- ¹H NMR: Coupling constants (J = 10–12 Hz for trans-configuration; absence suggests Z-isomer).
- NOESY: Correlations between indole protons and benzyl groups confirm spatial proximity in the Z-form .
- IR Spectroscopy: Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=S (1240–1260 cm⁻¹) validate core functional groups .
Q. What starting materials and intermediates are critical for synthesis, and how do substituents affect reactivity?
Methodological Answer:
- Key Starting Materials:
- Variability Sources:
- Electron-withdrawing groups on the benzyl moiety slow imine formation.
- Bulky substituents reduce crystallinity, complicating purification .
Advanced Research Questions
Q. How can synthesis be optimized to minimize E-isomers or dimerization by-products?
Methodological Answer:
- Reaction Control:
- Temperature: Lower reflux temperatures (80–90°C) reduce thermal isomerization.
- Catalyst Loading: Excess sodium acetate (2.5 equiv) accelerates imine formation, minimizing side reactions .
- Monitoring: Use TLC (eluent: ethyl acetate/hexane, 1:1) to track reaction progress.
- By-Product Mitigation: Add 2,6-lutidine (0.1 equiv) to suppress acid-catalyzed dimerization .
Q. What computational approaches predict binding affinity, and how are docking results validated?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite for molecular docking.
- Protocol: Dock the compound into target active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) using flexible ligand settings .
- Validation:
- Experimental Assays: Compare predicted binding energies with IC₅₀ values from enzyme inhibition assays.
- MD Simulations: Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å indicates reliable docking) .
Q. How should discrepancies in biological activity data across batches be addressed?
Methodological Answer:
- Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Stereochemical Consistency: Chiral HPLC or circular dichroism to verify Z-configuration .
- Assay Standardization:
- Use positive controls (e.g., celecoxib for COX-2 inhibition).
- Replicate assays in triplicate to account for variability .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
Methodological Answer:
- Challenges:
- Crystal Disorder: Flexible benzyl groups disrupt lattice formation.
- Weak Diffraction: Low electron density for sulfur atoms.
- Solutions:
- Crystallization: Slow evaporation from DMSO/ethanol mixtures improves crystal quality.
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) settings to enhance resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
